(R)-1-Boc-3-Aminopyrrolidine citrate
CAS No.: 1217769-76-0; 147081-49-0
Cat. No.: VC5965006
Molecular Formula: C15H26N2O9
Molecular Weight: 378.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217769-76-0; 147081-49-0 |
|---|---|
| Molecular Formula | C15H26N2O9 |
| Molecular Weight | 378.378 |
| IUPAC Name | tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
| Standard InChI | InChI=1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t7-;/m1./s1 |
| Standard InChI Key | CFUMDLIQNLTSLJ-OGFXRTJISA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(R)-1-Boc-3-Aminopyrrolidine citrate has the molecular formula C₁₅H₂₆N₂O₉ and a molecular weight of 378.378 g/mol. The free base form (CAS: 147081-49-0) corresponds to C₉H₁₈N₂O₂ (MW: 186.25 g/mol), with the citrate moiety contributing additional carboxylic acid groups for salt formation . Key identifiers include:
The compound’s stereochemistry is critical for interactions in biological systems, as evidenced by its use in enantioselective syntheses .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves Boc protection of (R)-3-aminopyrrolidine followed by citrate salt formation:
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Boc Protection: (R)-3-Aminopyrrolidine reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the Boc-protected intermediate .
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Citrate Salt Formation: The free base is treated with citric acid in a polar solvent (e.g., ethanol), resulting in crystallization of the citrate salt .
A reported alternative route starts from (3R)-1-Boc-3-azidopyrrolidine, which undergoes Staudinger reaction or catalytic hydrogenation to introduce the amine group . Industrial-scale production by MolCore BioPharmatech achieves ≥97% purity under ISO-certified conditions .
Key Reaction Parameters
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Temperature: 0–25°C during Boc protection to minimize side reactions .
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Solvents: Dichloromethane or tetrahydrofuran for Boc activation; ethanol for salt formation .
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Yield: 63–69% for enantiomerically pure product, depending on the starting material .
Applications in Pharmaceutical Research
Histamine H₃ Receptor Antagonists
The compound serves as a precursor for pyrrolidin-3-yl-N-methylbenzamide derivatives, which exhibit nanomolar affinity for H₃ receptors. These antagonists are investigated for treating sleep disorders and cognitive deficits .
Nitric Oxide Synthase Inhibitors
(R)-1-Boc-3-Aminopyrrolidine is utilized in synthesizing nitroargininylaminopyrrolidine analogs, which inhibit neuronal nitric oxide synthase (nNOS) with >100-fold selectivity over endothelial isoforms . Such inhibitors have potential in neurodegenerative disease research.
Peptide Mimetics and Prodrugs
The Boc group facilitates solid-phase peptide synthesis (SPPS) of proline-rich sequences, while the citrate salt improves bioavailability in prodrug formulations .
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